molecular formula C21H30O2 B12783427 17alpha-Vinyltestosterone CAS No. 1235-98-9

17alpha-Vinyltestosterone

Cat. No.: B12783427
CAS No.: 1235-98-9
M. Wt: 314.5 g/mol
InChI Key: ILGPJZIKYMIGMU-CEGNMAFCSA-N
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Description

17alpha-Vinyltestosterone, also known as 17α-vinylandrost-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS). It is a derivative of testosterone, modified to include a vinyl group at the 17-alpha position. This compound was never marketed but has been studied for its anabolic and androgenic properties .

Preparation Methods

The synthesis of 17alpha-Vinyltestosterone involves several steps, starting from testosterone or its derivatives. One common method includes the introduction of a vinyl group at the 17-alpha position through a series of chemical reactions. The process typically involves:

Industrial production methods are not well-documented, as the compound was never marketed

Chemical Reactions Analysis

17alpha-Vinyltestosterone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17alpha-Vinyltestosterone has been studied primarily in the context of its anabolic and androgenic activities. Some key applications include:

Mechanism of Action

The mechanism of action of 17alpha-Vinyltestosterone involves binding to androgen receptors, similar to other anabolic-androgenic steroids. Upon binding, it induces gene expression that promotes the growth and development of masculine characteristics and muscle tissue. The molecular targets include androgen receptors in various tissues, and the pathways involved are primarily related to protein synthesis and muscle growth .

Comparison with Similar Compounds

17alpha-Vinyltestosterone is unique due to the presence of the vinyl group at the 17-alpha position. Similar compounds include:

These compounds differ in their chemical structure, which influences their anabolic and androgenic activities, metabolic stability, and potential therapeutic applications.

Properties

CAS No.

1235-98-9

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h4,13,16-18,23H,1,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

ILGPJZIKYMIGMU-CEGNMAFCSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C=C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C=C)O)C

Origin of Product

United States

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